molecular formula C12H10BrNO4S B14808642 (5E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

(5E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B14808642
M. Wt: 344.18 g/mol
InChI Key: POQSLJJYFGNMIW-WTKPLQERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the thiazolidinedione ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidinediones are known to interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another antidiabetic thiazolidinedione.

    Troglitazone: A thiazolidinedione with anti-inflammatory properties.

Uniqueness

(5E)-5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to the presence of the bromo and ethoxy substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to other thiazolidinediones.

Properties

Molecular Formula

C12H10BrNO4S

Molecular Weight

344.18 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H10BrNO4S/c1-2-18-8-5-7(13)3-6(10(8)15)4-9-11(16)14-12(17)19-9/h3-5,15H,2H2,1H3,(H,14,16,17)/b9-4-

InChI Key

POQSLJJYFGNMIW-WTKPLQERSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=C\2/C(=O)NC(=O)S2)Br

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.